molecular formula C11H11ClO3 B1428154 2-Chloro-4-(cyclopropylmethoxy)benzoic acid CAS No. 1237084-18-2

2-Chloro-4-(cyclopropylmethoxy)benzoic acid

Cat. No. B1428154
M. Wt: 226.65 g/mol
InChI Key: FASUFPFYKBHCRC-UHFFFAOYSA-N
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Description

“2-Chloro-4-(cyclopropylmethoxy)benzoic acid” is a chemical compound with the molecular formula C11H11ClO3 . It is a white to brown solid and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(cyclopropylmethoxy)benzoic acid” can be represented by the InChI code: 1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14) . This indicates that the molecule consists of a benzoic acid group with a chlorine atom and a cyclopropylmethoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

“2-Chloro-4-(cyclopropylmethoxy)benzoic acid” is a white to brown solid . It has a molecular weight of 226.66 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization of Molecular Salts/Cocrystals
The study by Oruganti et al. (2017) explored the synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid, which has similarities in structure to 2-Chloro-4-(cyclopropylmethoxy)benzoic acid. The synthesized salts were structurally characterized using various techniques. The research highlighted the formation of charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon in these salts. Additionally, the importance of halogen bonds in the crystal structures of these molecular salts/cocrystals was emphasized, demonstrating the potential of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid in the development of new materials with specific supramolecular architectures (Oruganti et al., 2017).

Pharmaceutical Intermediates and Process Scale-Up
Zhang et al. (2022) researched the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the manufacture of SGLT2 inhibitors used in diabetes therapy. Although the chemical structure isn't identical, the methodologies and process optimizations in the synthesis of structurally similar benzoic acid derivatives could be relevant for the production and application of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid in pharmaceutical manufacturing (Zhang et al., 2022).

Advanced Drug Delivery Systems
Dikmen (2021) investigated the complex formation between benzoic acid derivatives and alpha cyclodextrin, a well-known drug delivery system. The study focused on the complexation in both aqueous and solid-state forms, emphasizing the improved delivery and stability of the benzoic acid derivatives when encapsulated with cyclodextrins. This research could imply potential applications for 2-Chloro-4-(cyclopropylmethoxy)benzoic acid in sophisticated drug delivery systems, leveraging its structure for enhanced stability and bioavailability (Dikmen, 2021).

Biodegradation of Herbicides
The research by Ghoshdastidar and Tong (2013) on the membrane bioreactor (MBR) technology for the treatment of phenoxyacetic and benzoic acid herbicides like 2,4-D, mecoprop, and dicamba, could offer insights into the environmental aspects and biodegradation pathways of similar compounds like 2-Chloro-4-(cyclopropylmethoxy)benzoic acid. The study's findings on herbicide reduction and the behavior of related compounds in water treatment processes could be pertinent for understanding and mitigating the environmental impact of such chemicals (Ghoshdastidar & Tong, 2013).

Future Directions

The future directions for “2-Chloro-4-(cyclopropylmethoxy)benzoic acid” are not specified in the search results. The potential applications and research directions would depend on the specific properties and reactivity of this compound .

properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASUFPFYKBHCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(cyclopropylmethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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